2-Nitro-3,5-bis(trifluoromethyl)aniline
Description
2-Nitro-3,5-bis(trifluoromethyl)aniline is a nitro-substituted aniline derivative featuring two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a nitro (-NO₂) group at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of the -CF₃ and -NO₂ groups, which confer unique reactivity and stability. Such properties make it valuable in pharmaceutical synthesis, agrochemicals, and materials science. However, its synthesis and functionalization often face challenges due to steric hindrance and electronic deactivation .
Properties
Molecular Formula |
C8H4F6N2O2 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-nitro-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(16(17)18)5(15)2-3/h1-2H,15H2 |
InChI Key |
YWBDUPJUFXDIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Reactivity
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Reactivity in C–N Coupling : The nitro group in 1-nitro-3,5-bis(trifluoromethyl)benzene enables efficient deoxygenative coupling with boronic acids under phosphine-mediated conditions, whereas the parent 3,5-bis(trifluoromethyl)aniline is poorly reactive in Pd-catalyzed systems due to steric and electronic deactivation .
- Positional Isomerism: 4-Nitro-3-(trifluoromethyl)aniline (a positional isomer) is primarily noted as a pharmaceutical impurity, emphasizing the criticality of substituent placement in regulatory contexts .
Physicochemical Properties and Commercial Availability
- 3,5-Bis(trifluoromethyl)aniline : Priced at ¥9,500/25g (98% purity), it serves as a commercial precursor for derivatives .
- 2-Nitro-3,5-bis(trifluoromethyl)aniline : While direct pricing data is unavailable, its synthesis typically involves nitration of 3,5-bis(trifluoromethyl)aniline under controlled conditions .
Preparation Methods
Reaction Conditions and Solvent Optimization
The nitration is performed using a mixed acid system comprising nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Key parameters include:
-
Sulfuric Acid Concentration : 91–100% sulfuric acid or fuming sulfuric acid (≤20% SO₃) to minimize sulfonation side reactions.
-
Temperature : 70–90°C for 8–10 hours to ensure complete conversion.
-
Molar Ratios : A 1:1 molar ratio of 1,4-bis(trifluoromethyl)benzene to HNO₃, with excess H₂SO₄ acting as a solvent and catalyst.
Table 1: Yield Dependence on Solvent Composition
| Solvent Type | SO₃ Concentration | Yield (%) | Purity (GC) |
|---|---|---|---|
| 96% H₂SO₄ | 0% | 58.0 | 99.6% |
| Fuming H₂SO₄ | 10% | 68.7 | 99.3% |
| Fuming H₂SO₄ | 24% | 32.5 | 98.1% |
Higher SO₃ concentrations (>20%) reduce yields due to competitive sulfonation, while 10% fuming sulfuric acid maximizes electrophilic nitration efficiency.
Workup and Isolation
Post-reaction, the mixture is quenched and extracted with dichloromethane (CH₂Cl₂). The organic layer is washed with NaOH (10%) to remove residual acids, dried over MgSO₄, and distilled under reduced pressure (70–73°C at 1200 Pa) to isolate the product. This method achieves >99% purity, as validated by GC-MS and NMR.
Alternative Synthetic Routes and Limitations
Copper-Mediated Trifluoromethylation
Early methods employed CF₂Br₂ and excess copper powder (6 equivalents) for trifluoromethylation of nitrobenzene derivatives. However, this route is hampered by:
Boron Trifluoride-Sulfonic Acid Systems
Reactions using BCl₃ and CF₃SO₃H (1:5 molar ratio) yield this compound but require expensive reagents and generate corrosive byproducts.
Reduction to 3,5-Bis(trifluoromethyl)aniline: Downstream Applications
While beyond the scope of nitro compound synthesis, the reduction of this compound to its aniline derivative is critical for pharmaceutical applications. Catalytic hydrogenation (H₂, Raney Ni, 70–90°C) achieves 73% yield with 99.4% purity. Alternative reductants like SnCl₂·2H₂O in ethanol are less efficient (50–60% yield).
Industrial Scalability and Cost Analysis
The nitration route using 1,4-bis(trifluoromethyl)benzene is favored for scalability:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Nitro-3,5-bis(trifluoromethyl)aniline, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nitration of 3,5-bis(trifluoromethyl)aniline using nitric acid under controlled conditions. Alternative routes include reduction of nitro-precursors (e.g., 2-chloro-3,5-bis(trifluoromethyl)aniline) or substitution reactions. Reaction efficiency is influenced by the electron-withdrawing effects of trifluoromethyl groups, which direct nitration regioselectivity. Optimization of temperature, acid concentration, and reaction time is critical to minimize by-products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., aromatic proton splitting and CF₃ group integration). IR spectroscopy identifies nitro (N–O) and amine (N–H) stretches. Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity. Cross-reference spectral data with PubChem or CAS databases .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at –20°C to prevent hydrolysis or reduction of the nitro group. Regular stability assessments via thin-layer chromatography (TLC) or NMR are recommended. Moisture and prolonged exposure to air should be avoided .
Advanced Research Questions
Q. How do the trifluoromethyl and nitro groups influence the electronic structure and reactivity of this compound?
- Methodological Answer : The trifluoromethyl groups are strong electron-withdrawing substituents, deactivating the aromatic ring and directing electrophilic substitution. The nitro group further enhances electron deficiency. Density Functional Theory (DFT) calculations can map electron density distributions and predict reactive sites (e.g., para positions to nitro groups). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) reveals charge-transfer properties relevant to material science applications .
Q. What strategies mitigate challenges in achieving regioselective nitration of 3,5-bis(trifluoromethyl)aniline to obtain the 2-nitro derivative?
- Methodological Answer : Regioselectivity is controlled by optimizing nitrating agents (e.g., HNO₃/H₂SO₄ ratios) and reaction temperatures. Computational modeling (DFT) predicts transition states and intermediates to guide condition selection. Alternative approaches include protecting group strategies or using halogenated intermediates (e.g., 2-chloro derivatives) for subsequent nitro substitution .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Use 2D NMR (e.g., HSQC, HMBC) for unambiguous signal assignment. Compare experimental IR/Raman spectra with DFT-predicted vibrational modes. Validate mass fragmentation patterns against synthetic standards. Cross-check with high-purity reference materials from authoritative sources (e.g., CAS or PubChem) .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Ultra-HPLC (UHPLC) with UV detection (λ = 260–280 nm) offers high resolution for nitroaromatics. For trace analysis, use LC-MS/MS in selected reaction monitoring (SRM) mode. Calibration curves should be validated with internal standards (e.g., deuterated analogs). Limit of detection (LOD) and quantification (LOQ) must be established via signal-to-noise ratios .
Q. How does the compound’s structure influence its potential as a ligand in coordination chemistry?
- Methodological Answer : The electron-deficient aromatic ring and nitro group can coordinate with transition metals (e.g., Pd, Cu) in catalytic systems. Trifluoromethyl groups enhance hydrophobicity, affecting solubility and metal-ligand stability. Investigate coordination modes via X-ray crystallography and cyclic voltammetry . Compare with analogs (e.g., 3,5-bis(trifluoromethyl)aniline) to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
